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Compound of Interest

(2-Chloro-5-
Compound Name:
methoxyphenyl)methanol

Cat. No.: B180089

An In-Depth Technical Guide to (2-Chloro-5-methoxyphenyl)methanol: Synthesis,
Characterization, and Applications

Abstract

(2-Chloro-5-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a
valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and
materials science research. The strategic placement of the chloro and methoxy groups on the
phenyl ring imparts unique electronic and steric properties, making it a versatile building block
for more complex molecular architectures. This guide provides a comprehensive overview of its
physicochemical properties, outlines a robust laboratory-scale synthesis and purification
protocol, details methods for its analytical characterization, and discusses its applications, with
a focus on its relevance in drug discovery. The methodologies are presented with an emphasis
on the underlying chemical principles to empower researchers in their experimental design and
execution.

Introduction: The Strategic Importance of
Substituted Phenylmethanols

The benzyl alcohol scaffold is a fundamental structural motif in organic chemistry. Its utility is
vastly expanded through aromatic substitution, which allows for the fine-tuning of a molecule's
physicochemical properties, such as lipophilicity, electronic density, and metabolic stability. The
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subject of this guide, (2-Chloro-5-methoxyphenyl)methanol, is an exemplar of how specific
functional groups can be leveraged in molecular design.

The Role of Chloro and Methoxy Groups in Drug Discovery:

The presence of a chlorine atom and a methoxy group is of particular significance in medicinal
chemistry.

e Chloro Group: The substitution of a hydrogen atom with chlorine can profoundly impact a
molecule's biological activity and pharmacokinetic profile. Chlorine is an electron-withdrawing
group that can alter the pKa of nearby functionalities and participate in halogen bonding, a
significant non-covalent interaction with biological macromolecules. This can lead to dramatic
improvements in binding affinity and potency.[1] Furthermore, the introduction of a chlorine
atom often enhances metabolic stability by blocking sites susceptible to oxidative
metabolism.[2][3]

» Methoxy Group: The methoxy group is a strong hydrogen bond acceptor and can also
influence conformation and solubility.[2][3][4] Its impact on the electronic properties of the
aromatic ring can modulate binding to protein targets. The interplay between the ortho-chloro
and meta-methoxy substituents in (2-Chloro-5-methoxyphenyl)methanol creates a distinct
electronic and steric environment, making it a sought-after intermediate for synthesizing
targeted therapeutic agents.

This guide aims to provide researchers, scientists, and drug development professionals with a
detailed technical resource for the synthesis, analysis, and utilization of this important chemical
entity.

Physicochemical and Safety Data

All quantitative data for (2-Chloro-5-methoxyphenyl)methanol are summarized in the table
below for easy reference.
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Property Value Source
Molecular Weight 172.61 g/mol [5]
Molecular Formula CsHoCIO2 [5]
CAS Number 101252-66-8 [5]
Appearance Solid [5]
SMILES String COC1=CC(CO)=C(C=C1)CI [5]

InChl Key

CRJIPVLAIROZFMX-
UHFFFAOYSA-N

[5]

Safety and Handling:

(2-Chloro-5-methoxyphenyl)methanol should be handled with appropriate safety precautions

in a well-ventilated fume hood.

Hazard Information

GHS Classification

Precautionary Codes

Pictogram

GHSO07 (Exclamation Mark)

P305 + P351 + P338

Signal Word

Warning

Hazard Statements

H302 (Harmful if swallowed),
H319 (Causes serious eye

irritation)

Hazard Classes

Acute Toxicity 4 (Oral), Eye
Irritation 2

Data sourced from Sigma-
Aldrich.[5]

Synthesis and Purification

The most direct and common laboratory synthesis of (2-Chloro-5-methoxyphenyl)methanol

involves the chemoselective reduction of the corresponding aldehyde, 2-chloro-5-
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methoxybenzaldehyde. This approach is favored due to the high yields and the commercial
availability of the starting material.

3.1 Principle of the Reaction

The synthesis relies on the reduction of an aldehyde to a primary alcohol. Sodium borohydride
(NaBHa) is an ideal reducing agent for this transformation. It is a mild and selective reagent that
reduces aldehydes and ketones rapidly without affecting other potentially reducible functional
groups like esters or aromatic rings. The reaction is typically performed in an alcoholic solvent,
such as methanol or ethanol, which also serves to protonate the resulting alkoxide
intermediate.

3.2 Detailed Experimental Protocol: Synthesis

Materials:

e 2-Chloro-5-methoxybenzaldehyde

e Sodium borohydride (NaBHa)

e Methanol (ACS grade)

e Dichloromethane (DCM)

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCO3) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSOa)

o Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure:

e Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve
2-chloro-5-methoxybenzaldehyde (10.0 g, 58.6 mmol) in methanol (100 mL).
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e Cooling: Place the flask in an ice-water bath and stir the solution until the temperature
equilibrates to 0-5 °C. Causality: This cooling is crucial to control the exothermic reaction
upon addition of the reducing agent, preventing potential side reactions.

» Addition of Reducing Agent: To the cooled solution, add sodium borohydride (2.43 g, 64.5
mmol, 1.1 equivalents) portion-wise over 15-20 minutes. Ensure the temperature remains
below 10 °C during the addition. Self-Validation: Effervescence (hydrogen gas evolution) will
be observed. The slow addition ensures the reaction rate is manageable.

e Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent
system. The disappearance of the starting aldehyde spot (which is more nonpolar) and the
appearance of the more polar alcohol spot indicates reaction completion.

e Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add
1 M HCI (approx. 50 mL) to quench the excess NaBHa4. Caution: Hydrogen gas is evolved.
Perform this step slowly in a fume hood. Continue adding acid until the pH is ~5-6.

e Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

o Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the
product with dichloromethane (3 x 50 mL).

e Washing: Combine the organic layers and wash sequentially with saturated NaHCOs solution
(1 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash removes any residual
acid, and the brine wash helps to remove water from the organic layer.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOea, filter, and
concentrate the filtrate under reduced pressure to yield the crude (2-Chloro-5-
methoxyphenyl)methanol.

3.3 Purification Protocol: Flash Column Chromatography

The crude product can be purified to >98% purity using flash column chromatography.

o Stationary Phase: Silica gel (230-400 mesh)
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» Mobile Phase: Gradient elution from 10% Ethyl Acetate in Hexane to 30% Ethyl Acetate in
Hexane.

e Procedure:

o

Prepare a silica gel slurry and pack the column.

o Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a
small amount of silica gel.

o Load the dry sample onto the column.
o Elute with the solvent gradient, collecting fractions.
o Monitor the fractions by TLC.

o Combine the pure fractions and remove the solvent via rotary evaporation to yield the
purified (2-Chloro-5-methoxyphenyl)methanol as a solid.

3.4 Process Workflow Diagram
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Caption: Workflow for the synthesis and purification of (2-Chloro-5-methoxyphenyl)methanol.
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Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the

synthesized compound. A combination of spectroscopic and chromatographic techniques

should be employed.

4.1 Spectroscopic Analysis

Technique Expected Observations Rationale
~7.3 ppm (d): Aromatic H ortho
to -CH20H~6.8-7.0 ppm (m): Provides unambiguous
Two aromatic Hs~4.6 ppm (s): structural information by
1H NMR -CH20H protons~3.8 ppm (s): -  showing the chemical
OCHs protons~2.0 ppm (broad  environment and connectivity
s): -OH proton (exchangeable of all hydrogen atoms.
with D20)
~159 ppm: Aromatic C
attached to -OCHs~135 ppm:
Aromatic C attached to Confirms the carbon skeleton
13C NMR
Cl~130-110 ppm: Other of the molecule.
aromatic Cs~63 ppm: -CH20H
carbon~56 ppm: -OCHs carbon
~3400-3200 cm~1 (broad): O-H
stretch~3000-2850 cm~1: C-H - )
) Identifies the key functional
stretches (aromatic and )
, _ groups present in the
aliphatic)~1600, 1480 cm~1: o
FTIR molecule, confirming the

C=C aromatic ring
stretches~1250, 1040 cm~*: C-
O stretches~800-600 cm~*: C-
Cl stretch

conversion of the aldehyde to

an alcohol.

Mass Spec (El)

Molecular lon (M*) at m/z
172/174: In a ~3:1 ratio,
characteristic of a

monochlorinated compound.

Confirms the molecular weight
and the presence of one
chlorine atom due to the

isotopic pattern.
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4.2 Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the
final purity of the compound.

HPLC Protocol:
e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um).

o Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS
compatibility, 0.1% formic acid can be added to both solvents.[6]

e Flow Rate: 1.0 mL/min.
e Detection: UV at 254 nm.

o Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a
concentration of ~1 mg/mL.

» Purity Calculation: Purity is determined by the area percent of the main product peak relative
to the total area of all peaks in the chromatogram.

Applications in Synthesis and Drug Discovery

(2-Chloro-5-methoxyphenyl)methanol is not typically an end-product but rather a critical
intermediate. Its primary value lies in the reactivity of its benzylic alcohol group.

5.1 Role as a Synthetic Intermediate

The hydroxyl group can be easily converted into other functionalities, providing a gateway to a
wide range of derivatives.
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Caption: Key synthetic transformations of (2-Chloro-5-methoxyphenyl)methanol.
5.2 Use in the Synthesis of Biologically Active Molecules

This building block is particularly useful for introducing the 2-chloro-5-methoxyphenylmethyl
moiety into larger molecules. This can be achieved, for example, by converting the alcohol to a
more reactive benzyl bromide or chloride, which can then be used to alkylate amines, phenols,
or other nucleophiles in the synthesis of potential drug candidates. The specific substitution
pattern is often designed to occupy a particular hydrophobic pocket in a target protein, such as
a kinase or a receptor, leveraging the interactions discussed in the introduction.

Conclusion

(2-Chloro-5-methoxyphenyl)methanol is a chemical intermediate of significant value, deriving
its importance from the unique electronic and steric properties conferred by its chloro and
methoxy substituents. This guide has provided a comprehensive technical overview, from a
detailed and rationalized synthesis and purification protocol to robust methods for analytical
characterization. By understanding the fundamental chemistry and practical applications of this
compound, researchers in organic synthesis and drug discovery are better equipped to
leverage its potential in the creation of novel and complex molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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